GW3965 hydrochloride

Beschreibung

GW3965 HCl as a Synthetic LXR Agonist

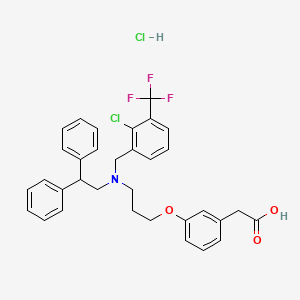

GW3965 HCl is a well-characterized synthetic chemical compound recognized for its role as a selective, orally active, non-steroidal agonist of the Liver X Receptors figshare.comnih.govuni-freiburg.de. Its chemical structure is defined as 3-[3-[[2-Chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]benzeneacetic acid hydrochloride nih.gov. The compound functions by directly binding to and activating LXRs, thereby mimicking the effects of endogenous LXR ligands figshare.com.

Discovery and Development of Non-Steroidal LXR Agonists

The identification of GW3965 was a significant advancement in the field of LXR pharmacology, stemming from a systematic approach involving the parallel array synthesis of tertiary amines nih.govuni-freiburg.de. This discovery highlighted the feasibility of developing non-steroidal compounds capable of modulating LXR activity. The development of such synthetic agonists was driven by the potential to therapeutically influence lipid metabolism and related pathways regulated by LXRs figshare.com.

Specificity and Potency of GW3965 HCl for LXRα and LXRβ Activation

GW3965 HCl demonstrates potent and selective agonistic activity towards both human LXRα (hLXRα) and human LXRβ (hLXRβ) nih.govuni-freiburg.de. In cell-based reporter gene assays, GW3965 HCl acts as a full agonist, exhibiting distinct half-maximal effective concentration (EC50) values for each isoform. For hLXRα, the EC50 is reported as 190 nM, while for hLXRβ, it is considerably more potent with an EC50 of 30 nM nih.govuni-freiburg.de. Furthermore, in cell-free ligand-sensing assays, GW3965 HCl has been shown to recruit steroid receptor coactivator 1 (SRC1) to human LXRα with an EC50 of 125 nM. The hydrochloride salt form of GW3965 is known to offer enhanced water solubility and stability, which is advantageous for research applications.

The specificity and potency of GW3965 HCl enable it to effectively modulate LXR-regulated gene expression. Research findings indicate that activation of LXRs by GW3965 HCl leads to various biological effects, including the upregulation of ABCA1 gene expression, an increase in circulating high-density lipoprotein (HDL) levels, and a reduction in angiotensin II-mediated increases in blood pressure nih.govuni-freiburg.de. It has also demonstrated potent antiatherogenic activity in mouse models of atherosclerosis nih.govuni-freiburg.de. Beyond its role in lipid metabolism, GW3965 HCl's activation of LXRs has been observed to influence glucose metabolism and inflammatory responses.

Table 1: Specificity and Potency of GW3965 HCl for Human LXR Isoforms

| Receptor Isoform | Assay Type | EC50 (nM) | Reference |

| hLXRα | Cell-based reporter gene | 190 | nih.govuni-freiburg.de |

| hLXRβ | Cell-based reporter gene | 30 | nih.govuni-freiburg.de |

| hLXRα | Cell-free (SRC1 recruitment) | 125 |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUWJFHNOUNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961003 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405911-17-3 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW3965 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Gw3965 Hcl Action Via Lxr Activation

Ligand-Dependent Activation of LXRs by GW3965 HCl

The activation of Liver X Receptors (LXRs) by GW3965 HCl is a classic example of ligand-dependent nuclear receptor signaling. In their inactive state, LXRs typically exist as heterodimers with the Retinoid X Receptor (RXR) and are bound to LXR response elements (LXREs) on the DNA. nih.gov This complex is associated with co-repressor proteins that silence gene transcription. nih.govoup.com The binding of an agonist like GW3965 HCl induces a conformational change in the LXR protein, leading to the dissociation of co-repressors and the subsequent recruitment of co-activator proteins, which initiates gene transcription. nih.govoup.com

Binding Kinetics and Receptor Conformation Changes

GW3965 HCl demonstrates high potency and selectivity for both LXR isoforms. In cell-free assays, it acts as a full agonist for human LXRα (hLXRα) and human LXRβ (hLXRβ) with half-maximal effective concentrations (EC50) of 190 nM and 30 nM, respectively. glpbio.comselleckchem.commedchemexpress.com This indicates a significantly higher affinity for the LXRβ isoform. The binding of GW3965 to the ligand-binding domain of the LXR induces a critical conformational change. nih.gov This structural shift is fundamental for the subsequent steps in the activation pathway, as it creates a surface that is favorable for the interaction with co-activator proteins. nih.gov

| Parameter | Receptor | Value (nM) | Assay Type |

| EC50 | hLXRα | 190 | Cell-free |

| EC50 | hLXRβ | 30 | Cell-free |

Co-activator and Co-repressor Recruitment Dynamics

The conformational change induced by GW3965 HCl binding directly modulates the interaction of LXRs with transcriptional co-regulators. In the absence of a ligand, the LXR-RXR heterodimer is bound to co-repressor complexes, such as the nuclear receptor co-repressor (NCoR), which actively represses the transcription of target genes. nih.govoup.com Upon agonist binding, this co-repressor complex is dismissed, and a variety of co-activator proteins are recruited. oup.com This exchange from a repressive to an activating complex is the pivotal switch that initiates the transcription of LXR target genes.

A key co-activator recruited by the GW3965-bound LXR is the Steroid Receptor Coactivator 1 (SRC-1). Research has shown that GW3965 effectively facilitates the recruitment of SRC-1 to human LXRα. glpbio.comselleckchem.com In a cell-free ligand sensing assay, the EC50 for the recruitment of SRC-1 to hLXRα by GW3965 was determined to be 125 nM. glpbio.comselleckchem.com This specific interaction is a crucial part of the mechanism through which GW3965 activates the transcriptional machinery.

Transcriptional Regulation of LXR Target Genes by GW3965 HCl

Once co-activators are recruited, the LXR-RXR heterodimer initiates the transcription of a wide array of target genes. These genes are primarily involved in cholesterol homeostasis, lipid metabolism, and inflammatory responses. nih.gov The activation of these genes by GW3965 HCl has been observed in various tissues, including the liver, intestine, and macrophages. ahajournals.orgpnas.org

Identification of LXR Response Elements (LXREs)

LXRs regulate gene expression by binding to specific DNA sequences known as LXR Response Elements (LXREs) located in the regulatory regions of their target genes. nih.govwikipedia.org The canonical LXRE consists of two hexanucleotide half-sites, typically with the consensus sequence 5'-AGGTCA-3', separated by a four-nucleotide spacer. nih.govdrugbank.com This arrangement is referred to as a direct repeat 4 (DR-4). nih.gov The LXR-RXR heterodimer binds to this DR-4 motif to control the transcription of adjacent genes.

Modulation of Gene Expression Profiles in Response to GW3965 HCl

Treatment with GW3965 HCl leads to significant changes in the expression profiles of numerous LXR target genes. A primary effect is the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). ahajournals.orgpnas.orgzen-bio.com For instance, studies in mice have shown that GW3965 can increase the expression of intestinal ABCA1 by approximately 6-fold and upregulate ABCA1 expression 8-fold in other models. selleckchem.comahajournals.org

Furthermore, GW3965 HCl influences fatty acid metabolism by inducing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. ahajournals.orgnih.govnih.gov The compound also upregulates the expression of Apolipoprotein E (ApoE) and Cytochrome P450 7A1 (CYP7A1), while reducing the expression of the Low-Density Lipoprotein Receptor (LDLR). glpbio.commedchemexpress.combmj.com In addition to its role in lipid metabolism, GW3965 has been shown to modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). selleckchem.comnih.gov

| Gene | Tissue/Cell Type | Regulation | Fold Change (Approx.) |

| ABCA1 | Mouse Intestine | Upregulation | 6 to 14-fold |

| ABCG1 | Mouse Intestine | Upregulation | 7-fold |

| ABCG5 | Mouse Liver | Upregulation | 2-fold |

| ABCG8 | Mouse Liver | Upregulation | 1.7-fold |

| SREBP-1c | Mouse Liver | Upregulation | 3-fold |

| CYP7A1 | Mouse Liver | Upregulation | 2-fold |

| ApoE | Mouse Brain | Upregulation | N/A (Significantly Increased) |

| LDLR | Mouse Tumor Xenograft | Downregulation | N/A (Reduced) |

| IL-8 | Human Islets | Downregulation | N/A (Reduced) |

| MCP-1 | Human Islets | Downregulation | N/A (Reduced) |

| Angiotensin II Receptor (AT2) | Rat Vasculature | Downregulation | ~50% reduction |

Note: Fold changes are approximate and can vary based on experimental conditions, duration of treatment, and model system. Data compiled from multiple studies. ahajournals.orgselleckchem.comahajournals.orgbmj.comnih.gov

ATP-Binding Cassette Transporter A1 (ABCA1) Upregulation

Activation of LXR by GW3965 HCl leads to the significant upregulation of ATP-Binding Cassette Transporter A1 (ABCA1). nih.govnih.govrndsystems.com LXR, upon binding with GW3965, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter region of the ABCA1 gene, thereby inducing its transcription. nih.govsemanticscholar.org This upregulation has been observed in various cell types, including macrophages, hepatocytes, and brain cells. nih.govresearchgate.netnih.gov

In Huh7.5 cells, treatment with 1 µM GW3965 for 24 hours resulted in a five-fold increase in ABCA1 mRNA levels. researchgate.netresearchgate.net This increase in gene expression translates to higher ABCA1 protein production, which enhances the efflux of free cholesterol to apolipoprotein A-I (ApoA-I). researchgate.netresearchgate.net Studies in mice have also demonstrated that oral administration of GW3965 strongly induces ABCA1 expression. selleckchem.com For instance, a 10 mg/kg dose in mice led to an 8-fold upregulation of ABCA1 expression. selleckchem.com This mechanism is a cornerstone of reverse cholesterol transport, a process critical for preventing cholesterol accumulation in peripheral tissues.

The functional consequence of ABCA1 upregulation by GW3965 is the enhanced removal of cholesterol from cells, which is particularly important in the context of atherosclerosis. By promoting cholesterol efflux from macrophages in atherosclerotic plaques, GW3965 can contribute to the reduction of plaque formation. rndsystems.com

ABCG1 Expression

Similar to its effect on ABCA1, GW3965 HCl treatment also induces the expression of ATP-binding cassette transporter G1 (ABCG1). researchgate.net ABCG1 is another key transporter involved in cholesterol efflux, specifically promoting the movement of cholesterol to high-density lipoprotein (HDL) particles. jci.orgjci.org LXR activation by GW3965 directly stimulates the transcription of the ABCG1 gene. umich.edu In mouse models, GW3965 has been shown to induce the expression of ABCG1, contributing to its anti-atherogenic properties. selleckchem.com

Inducible Degrader of the Low-Density Lipoprotein Receptor (LDLR) (IDOL) Upregulation and LDLR Reduction

GW3965 HCl activation of LXR leads to the upregulation of the E3 ubiquitin ligase, Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL). medchemexpress.comnih.gov IDOL promotes the ubiquitination and subsequent degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby reducing its abundance on the cell surface. nih.govresearchgate.netzelcerlab.eu This mechanism serves to decrease the uptake of LDL cholesterol into cells.

In various intestinal cell lines, LXR activation by GW3965 has been shown to decrease LDLR protein levels and LDL uptake in an IDOL-dependent manner. researchgate.netzelcerlab.eu Similarly, in vivo studies in mice treated with GW3965 demonstrated increased Idol expression across the intestine with a corresponding reduction in Ldlr protein. researchgate.netzelcerlab.eu This LXR-IDOL-LDLR axis provides a mechanism to control cellular cholesterol levels by modulating its uptake. researchgate.netzelcerlab.eu In glioblastoma cells, GW3965-induced IDOL-mediated LDLR degradation contributes to tumor cell death. medchemexpress.comnih.gov

Adipocyte Differentiation-Related Protein (ADFP) Gene Regulation

GW3965 has been shown to influence the expression of Adipocyte Differentiation-Related Protein (ADFP), also known as perilipin 2. wikipedia.orgthermofisher.com ADFP is a protein associated with the surface of lipid droplets and is involved in the storage of neutral lipids. wikipedia.org LXR activation by GW3965 can directly regulate the transcription of the human ADFP gene by binding to LXR response elements. nih.gov In differentiated adipocytes, the LXRα agonist GW3965 was found to increase apoD levels.

Suppression of Inflammatory Cytokine Gene Expression (e.g., IL-1β, IL-6, IL-8, TNF-α, IFN-β, MCP-1)

A crucial aspect of GW3965 HCl's mechanism of action is its ability to suppress the expression of inflammatory genes. nih.gov LXR activation has been shown to have potent anti-inflammatory effects by inhibiting the transcription of various pro-inflammatory cytokines. nih.govbiorxiv.org

In human islets, GW3965 has been demonstrated to reduce the expression of pro-inflammatory cytokines such as IL-8 and monocyte chemotactic protein-1 (MCP-1). selleckchem.com Treatment with GW3965 can substantially suppress the secretion of MCP-1 and TNF-α in macrophages. nih.gov Studies have shown that GW3965 significantly reduces the gene expression of IL-1β, IL-6, IL-8, TNF-α, and IFN-β induced by viral infection. nih.gov This suppression of inflammatory cytokine production is a key component of the anti-atherogenic and neuroprotective effects observed with LXR agonists. nih.gov The anti-inflammatory action can occur through direct repression of pro-inflammatory gene promoters. biorxiv.org

Modulation of Matrix Metalloproteinases (MMPs)

LXR activation by GW3965 has been shown to modulate the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. researchgate.netnih.gov In macrophages, the synthetic LXR agonist GW3965 inhibits the expression of MMP-9. researchgate.net This modulation of MMPs can have significant implications in conditions characterized by chronic inflammation and tissue remodeling, such as atherosclerosis. researchgate.netmdpi.com

Summary of Molecular Mechanisms

The following table summarizes the key molecular targets of GW3965 HCl-mediated LXR activation and the resulting effects.

| Target Gene/Protein | Effect of GW3965 HCl Activation | Primary Consequence |

| ABCA1 | Upregulation | Increased cholesterol efflux to ApoA-I |

| ABCG1 | Upregulation | Increased cholesterol efflux to HDL |

| IDOL | Upregulation | Increased degradation of LDLR |

| LDLR | Reduction | Decreased cellular uptake of LDL |

| ADFP | Regulation | Modulation of lipid droplet formation and storage |

| SREBF1c | Upregulation | Increased lipogenesis |

| Inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α, IFN-β, MCP-1) | Suppression | Anti-inflammatory effects |

| MMPs (e.g., MMP-9) | Inhibition | Modulation of extracellular matrix remodeling |

Nuclear Factor kappa B (NF-κB) Pathway Inhibition

Activation of LXR by GW3965 has been shown to inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, a central mediator of inflammation. This anti-inflammatory effect is achieved through a mechanism known as transrepression. nih.gov Research in hypertensive rats demonstrated that GW3965 treatment reduced the increased expression of NF-κB and tumor necrosis factor-alpha (TNF-α) in the aorta. nih.gov

Further mechanistic studies in a model of global cerebral ischemia revealed that GW3965's neuroprotective effects were associated with a significant reduction in the nuclear translocation of the NF-κB p65 subunit. nih.gov By preventing the movement of p65 from the cytoplasm into the nucleus, GW3965 effectively blocks NF-κB activation and the subsequent expression of its target inflammatory genes, such as cyclo-oxygenase-2 (COX-2). nih.gov This inhibition of the NF-κB pathway is a key mechanism by which LXR agonists exert their anti-inflammatory properties. nih.govnih.gov

E3 Ubiquitin Ligase IDOL Expression

GW3965 treatment leads to the robust upregulation of the E3 ubiquitin ligase Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL). nih.govmedchemexpress.com As a direct transcriptional target of LXR, the induction of IDOL by GW3965 initiates a post-translational mechanism for regulating lipid uptake. nih.gov

Upon its expression, IDOL targets the Low-Density Lipoprotein Receptor (LDLR) and its family members, such as the Very Low-Density Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2 (ApoER2), for ubiquitination and subsequent lysosomal degradation. nih.govresearchgate.net This action effectively reduces the number of these receptors on the cell surface, leading to decreased uptake of lipoproteins. This mechanism has been observed in various tissues and cell types, including the intestine, glioblastoma cells, and fibroblasts. nih.govnih.govresearchgate.net Pharmacological dosing of mice with GW3965 resulted in increased Idol expression in the intestine, which was accompanied by a reduction in Ldlr protein. researchgate.netbohrium.com This LXR-IDOL-LDLR axis represents a distinct pathway for controlling cellular cholesterol homeostasis. nih.gov

| Cell/Tissue Type | Effect of GW3965 | Outcome | Reference |

|---|---|---|---|

| Intestinal Cell Lines (HCT116) | Increased IDOL expression | Decreased LDLR protein abundance and LDL uptake | researchgate.net |

| Mouse Intestine (in vivo) | Increased Idol expression | Reduced Ldlr protein levels | researchgate.net |

| Glioblastoma (GBM) Cells | Upregulated IDOL expression | IDOL-mediated LDLR degradation and tumor cell death | nih.gov |

| Mouse Skeletal Muscle (in vivo) | Induced LXR pathway and Idol expression | Decreased VLDLR protein levels | nih.gov |

Downregulation of S-phase–associated kinase protein-2 (Skp2)

S-phase kinase-associated protein 2 (Skp2) is an F-box protein that functions as a substrate-recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex and is widely regarded as an oncogene. frontiersin.org It plays a critical role in cell cycle progression by targeting tumor suppressors like p27 and p21 for degradation. frontiersin.org Research in colon cancer cells has shown that treatment with the LXR agonist GW3965 resulted in the downregulation of both Skp2 transcript and protein levels. mdpi.com This effect contributes to the observed inhibition of cell proliferation in these cancer cells. mdpi.com

Suppressor of Cytokine Signaling 3 (SOCS3) Upregulation

GW3965 has been demonstrated to upregulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a key inhibitory molecule in inflammatory signal transduction pathways. mdpi.comkarger.com This mechanism is particularly relevant in the context of cancer. In prostate cancer cell lines, GW3965 treatment enhanced SOCS3 expression, which was associated with reduced cell proliferation, migration, and invasion. karger.comnih.gov Similarly, in hepatocellular carcinoma (HCC) cells, LXR agonists, including GW3965, increased SOCS3 expression, leading to cell cycle arrest and growth inhibition. nih.gov This induction of SOCS3 is mediated specifically through the activation of the LXRα isoform. nih.gov In leukemia cells, GW3965 was also reported to upregulate SOCS3 levels, promoting apoptosis and inhibiting proliferation. frontiersin.org

| Cancer Type | Cell Lines | Effect of GW3965 | Associated Outcome | Reference |

|---|---|---|---|---|

| Prostate Cancer | LNCaP, DU145, PC-3 | Enhanced SOCS3 expression | Inhibited phosphorylation of STAT3, NF-κB, and AP1; reduced proliferation, migration, and invasion | karger.comnih.gov |

| Hepatocellular Carcinoma | HepG2, Hep3B | Increased SOCS3 mRNA and protein levels (via LXRα) | Downregulation of cyclin D1, upregulation of p21/p27, cell cycle arrest at G1/S phase | nih.gov |

| T-acute lymphoblastic leukemia | Jurkat, SupT1 | Upregulated SOCS3 levels | Promoted apoptosis, inhibited proliferation and colony formation | frontiersin.org |

Modulatory Effects on Angiotensin II Receptor Gene Expression

GW3965 has been shown to influence the renin-angiotensin system by modulating the gene expression of angiotensin II receptors. In a study using male Sprague-Dawley rats, administration of GW3965 for 7 to 15 days blunted the vasopressor effects of Angiotensin II (Ang II). nih.gov This functional effect was accompanied by a trend toward reduced vascular gene expression of Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. A time-course analysis revealed that the gene expression for both receptor types in GW3965-treated rats decreased by approximately 50%, with the reduction reaching statistical significance for the AT2 receptor at time points that coincided with blood pressure measurements. nih.gov These findings suggest that LXR agonists can affect vascular reactivity, in part, by downregulating angiotensin II receptor expression. nih.gov

Activation of ATF4 and TXNIP

In pancreatic cancer cells, GW3965 exerts anti-tumor activities by activating a specific signaling pathway involving Activating Transcription Factor 4 (ATF4) and Thioredoxin-Interacting Protein (TXNIP). nih.govnih.gov Studies on pancreatic cell lines demonstrated that GW3965 treatment leads to the upregulation of both ATF4 and TXNIP. houstonmethodist.orgsciopen.com This activation is a critical part of the larger ATF4/TXNIP/REDD1/mTOR signaling cascade that controls cell proliferation and death. nih.govnih.gov Gene silencing experiments confirmed that ATF4 and TXNIP were essential for the GW3965-induced expression of the mTOR inhibitor REDD1, which in turn was critical for the compound's anti-proliferative and pro-death effects in these cancer cells. nih.gov

| Cell Line | GW3965 Treatment | Key Upregulated Proteins | Signaling Pathway | Outcome | Reference |

|---|---|---|---|---|---|

| MIA PaCa-2 (Pancreatic Cancer) | Yes | ATF4, TXNIP, REDD1 | ATF4/TXNIP/REDD1/mTOR | Reduced cell viability, inhibited proliferation, stimulated cell death | nih.govhoustonmethodist.org |

| BXPC3 (Pancreatic Cancer) | Yes | ATF4, TXNIP, REDD1 | ATF4/TXNIP/REDD1/mTOR | Reduced cell viability, inhibited proliferation, stimulated cell death | nih.govhoustonmethodist.org |

Modulation of Forkhead box A1 (FOXA1)

Forkhead box A1 (FOXA1) is a pioneer transcription factor crucial for the development of multiple organs and has been implicated in the progression of hormone-related cancers. researchgate.net It can act as both a transcriptional activator and repressor, opening chromatin to allow other transcription factors to bind. researchgate.netnih.gov Despite the significant role of FOXA1 in gene regulation, current scientific literature derived from extensive searches does not provide a direct link between the action of GW3965 HCl and the modulation of FOXA1 expression or activity.

Regulation of MHC class I polypeptide-related sequence-A (MICA) and MHC class I polypeptide-related sequence-B (MICB)

Activation of Liver X receptors (LXRs) by agonists such as GW3965 HCl has been shown to enhance the expression of the Natural Killer (NK) cell-activating ligands, MICA and MICB, in multiple myeloma (MM) cells. nih.gov This upregulation is correlated with changes in the intracellular cholesterol content and renders MM cells more susceptible to recognition and killing by NK cells. nih.gov

The molecular mechanisms through which LXR activation regulates MICA and MICB expression differ significantly. The regulation of MICA occurs at the transcriptional level, where LXR activation enhances the activity of the mica promoter. nih.gov In contrast, the upregulation of MICB is achieved post-transcriptionally. LXR activation leads to an increase in MICB protein levels by inhibiting its degradation within lysosomes. nih.gov This dual-mechanism approach highlights a novel immune-mediated pathway by which modulating intracellular cholesterol levels in cancer cells can enhance immunosurveillance. nih.gov

Modulation of E2F Family Members

The synthetic LXR ligand GW3965 HCl has been demonstrated to exert anti-proliferative effects in breast cancer cells through a mechanism involving the E2F family of transcription factors. researchgate.net Microarray analysis following GW3965 treatment in breast cancer cell lines revealed that while upregulated genes were primarily involved in known metabolic functions of LXR, a significant portion of downregulated genes were associated with cell cycle regulation, DNA replication, and other proliferation-related processes. researchgate.net

Further analysis of these downregulated genes showed a notable enrichment of E2F binding site sequence motifs. researchgate.net Specifically, the transcript levels of E2F2, a key member of the E2F family that regulates cell cycle progression, were found to be downregulated following treatment with GW3965. researchgate.netresearchgate.net In estrogen receptor-positive breast cancer cells, this reduction in E2F2 expression, similar to the effect of GW3965 treatment, resulted in a significant disruption of cell proliferation. researchgate.net This suggests that GW3965 HCl's anti-proliferative action is mediated, at least in part, by the downregulation of E2F2 and the subsequent repression of E2F target genes essential for cell cycle progression. researchgate.net

Differential Gene Regulation by GW3965 HCl Compared to Other LXR Agonists

While GW3965 HCl is a potent dual agonist for both LXRα and LXRβ, its gene regulation profile exhibits notable differences when compared to other synthetic LXR agonists, such as T0901317. alzdiscovery.org These differences are crucial for understanding their distinct biological effects and therapeutic potential.

One of the most significant distinctions lies in their impact on lipogenesis. T0901317, for instance, has a more pronounced effect on the induction of lipogenic genes compared to GW3965. researchgate.net This is partly because T0901317 also acts as a direct agonist of the Pregnane X Receptor (PXR), inducing PXR target genes like cyp3A11 and CD36, an effect not observed with GW3965. researchgate.net This dual activity of T0901317 contributes to a greater increase in serum triglycerides. researchgate.net

In the context of inflammation, GW3965 often demonstrates more pronounced anti-inflammatory activity compared to T0901317. nih.gov For example, at higher concentrations, GW3965 is more effective in suppressing the lipopolysaccharide (LPS)-induced expression of several pro-inflammatory genes, including iNOS, IL-1β, IL-6, and IL-12, in macrophages. nih.gov

The table below summarizes the differential effects of GW3965 and T0901317 on the expression of various target genes in macrophages.

| Gene Target | LXR Agonist | Concentration | Effect on mRNA Expression |

| ACC | T0901317 | 0.1 µM & 1 µM | Slight, significant induction |

| GW3965 | 1 µM | Slight increase | |

| FAS | T0901317 & GW3965 | Not specified | Mild increase (2- to 4-fold) |

| COX2 | T0901317 & GW3965 | 10 µM | Marked inhibition |

| IL-1β | T0901317 & GW3965 | 10 µM | Marked inhibition |

| IL-6 | T0901317 & GW3965 | 10 µM | Marked inhibition |

| IL-12 | GW3965 | 10 µM | Significant suppression |

| T0901317 | 10 µM | No significant effect | |

| MCP-1 | GW3965 | 10 µM | Significant suppression |

| T0901317 | 10 µM | Significant repression |

Data sourced from studies on macrophage gene expression. nih.gov

Furthermore, in myeloid cells within a metastatic breast tumor microenvironment, GW3965 exhibits differential regulation of well-known LXR target genes compared to endogenous ligands like 27-hydroxycholesterol (27HC). For example, in certain macrophage populations, GW3965 substantially upregulated Abca1 expression without affecting Abcg1, Srebf1, or Apoe. nih.gov This selective modulation underscores the context- and cell-specific transcriptional outcomes that can be achieved with different LXR agonists. nih.gov

Investigative Methodologies and Research Models for Gw3965 Hcl Studies

In Vivo Research Models

Viral Infection Models (e.g., Newcastle Disease Virus (NDV) infection in DF-1 cells)

GW3965 HCl functions as a selective, orally active non-steroidal agonist for Liver X Receptors (LXRs), which are nuclear receptors critical for regulating lipid metabolism tocris.comnih.gov. LXRs are increasingly recognized as promising targets for the development of antiviral agents nih.gov. Research has demonstrated that GW3965 HCl effectively inhibits Newcastle Disease Virus (NDV) infection in DF-1 cells, a commonly used chicken embryo fibroblast cell line nih.govresearchgate.netnih.gov.

The inhibitory effects of GW3965 HCl against NDV are associated with its capacity to reduce the expression levels of viral proteins, such as nucleoprotein (NP), and viral genomic RNA (gRNA) nih.gov. Furthermore, studies indicate that GW3965 HCl impedes both the entry and replication stages of the NDV life cycle nih.govresearchgate.net. NDV infection is known to disrupt host lipid metabolism, leading to an increase in the mRNA levels of several lipogenic genes while simultaneously decreasing the mRNA level of ATP-binding cassette transporter A1 (ABCA1), a key regulator of cellular cholesterol homeostasis researchgate.net. GW3965 HCl treatment has been shown to counteract this by preventing cholesterol accumulation in the perinuclear area of infected cells nih.govresearchgate.net. The importance of cholesterol homeostasis in NDV infection is further supported by findings that overexpression of ABCA1 inhibits NDV infection and reduces cholesterol content in DF-1 cells, with subsequent replenishment of cholesterol restoring NDV infection nih.govresearchgate.net. Beyond its direct antiviral effects, GW3965 HCl also inhibits nuclear factor-kappa B (NF-κB) activation and mitigates the upregulation of proinflammatory cytokines induced by NDV infection researchgate.netnih.gov. Importantly, cytotoxicity experiments in DF-1 cells revealed that GW3965 HCl did not induce significant cytotoxic effects at concentrations of 0.1, 0.5, and 1 μM nih.gov.

The findings highlight GW3965 HCl's potential as an antiviral agent, particularly through its modulation of cholesterol homeostasis and anti-inflammatory properties, as summarized in the table below.

Table 1: Effects of GW3965 HCl on NDV Infection in DF-1 Cells

| Parameter | Effect of NDV Infection (Untreated) | Effect of GW3965 HCl Treatment | Citation |

| Viral protein (NP) expression | Increased | Significantly Reduced | nih.gov |

| Viral gRNA levels | Increased | Decreased | nih.gov |

| Viral entry and replication | Promoted | Inhibited | nih.govresearchgate.net |

| Perinuclear cholesterol accumulation | Increased | Prevented | nih.govresearchgate.net |

| ABCA1 mRNA level | Decreased | Increased (indirectly via LXR) | researchgate.net |

| NF-κB activation | Induced | Inhibited | researchgate.netnih.gov |

| Proinflammatory cytokine upregulation | Induced | Reduced | researchgate.netnih.gov |

| Cytotoxicity in DF-1 cells (at 0.1-1 μM) | Not applicable | Not significant | nih.gov |

Advanced Delivery Systems for GW3965 HCl

Nanoparticle Encapsulation and Targeted Delivery

While GW3965 HCl demonstrates therapeutic promise, systemic activation of pan-LXRs can lead to undesirable whole-body effects, such as increased plasma triglycerides and hepatic steatosis mdpi.comnih.gov. To circumvent these systemic side effects and enhance targeted delivery, nanoparticle encapsulation has emerged as an attractive advanced delivery strategy for GW3965 HCl mdpi.comnih.gov.

Nanoparticles encapsulating GW3965 have shown beneficial effects in resolving inflammation in models of acute peritonitis and reducing inflammation and plaque burden in chronic inflammatory conditions like atherosclerosis mdpi.comnih.gov. Polymeric nanocarriers are frequently utilized in nanomedicine, particularly for cardiovascular applications, enabling the controlled release of therapeutic payloads through mechanisms such as diffusion, erosion, and degradation mdpi.com.

Research has explored various nanoparticle formulations for encapsulating GW3965. For instance, studies have compared standard poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles with redox-active polymeric nanoparticle formulations, termed redox-responsive (RR)1 and RR2, for their ability to deliver GW3965 mdpi.com. While the uptake of these different nanoparticle types into primary mouse macrophages was similar, treatment with the redox-sensitive RR1 nanoparticles resulted in a higher level of ABCA1 protein expression, despite similar induction of transcript expression mdpi.com. This suggests that nanoparticle formulations responsive to cellular cues may offer a more effective tool for targeted drug release in specific disease microenvironments mdpi.com.

A significant advancement in targeted delivery involves the use of specific ligands. Collagen IV (Col IV) targeting ligands have been successfully employed to functionalize nanoparticles, improving their ability to reach atherosclerotic plaques nih.govresearchgate.netkaist.ac.kr. Collagen IV-targeted nanoparticles encapsulating GW3965 (Col IV-GW-NPs) have demonstrated superior efficacy in delivering the LXR agonist to atherosclerotic lesions in mouse models nih.govkaist.ac.kr. When administered for five weeks to mice with pre-existing lesions, Col IV-GW-NPs substantially reduced macrophage content by approximately 30% compared to the phosphate-buffered saline (PBS) control group, showing greater efficacy than non-targeting GW-NPs, which achieved about an 18% reduction nih.govkaist.ac.kr. Crucially, mice treated with Col IV-GW-NPs did not exhibit increased hepatic lipid biosynthesis or hyperlipidemia during the treatment period, unlike those injected with free GW3965 nih.govkaist.ac.kr. This indicates that targeted nanoparticle delivery can enhance therapeutic effects while mitigating the systemic adverse effects associated with free drug administration.

General components of targeted nanoparticles typically include a targeting element that selectively binds to specific cells or tissues, a diagnostic agent (e.g., fluorophore) for visualization, a "stealth" layer (often PEG) to evade immune recognition and prolong circulation, and a biodegradable polymeric core that encapsulates and releases the therapeutic agent google.com.

Table 2: Efficacy of GW3965 Encapsulated Nanoparticles in Atherosclerosis Models

| Nanoparticle Type | Target/Mechanism | Macrophage Content Reduction in Atherosclerotic Lesions (vs. PBS) | Impact on Hepatic Lipid Metabolism | Citation |

| Non-targeting GW-NPs | General delivery of GW3965 | ≈18% | Not specified (but free GW increases) | nih.govkaist.ac.kr |

| Collagen IV-targeted GW-NPs (Col IV-GW-NPs) | Targeted delivery to atherosclerotic plaques via Col IV | ≈30% | No increase in biosynthesis/hyperlipidemia | nih.govkaist.ac.kr |

| Redox-responsive RR1-GW NPs | Responsive to cellular cues, enhanced ABCA1 protein | Not directly quantified in this context | Not specified | mdpi.com |

Biological Effects and Preclinical Therapeutic Potential of Gw3965 Hcl

Cardiovascular and Metabolic Health

GW3965 HCl demonstrates potent antiatherogenic activity in preclinical models, including LDLR−/− and apoE−/− mice selleckchem.comrndsystems.comtocris.comtargetmol.comeurodiagnostico.comnih.gov. Its mechanism involves the upregulation of cholesterol efflux transporters and the inhibition of inflammatory responses within atherosclerotic lesions biosynth.comnih.govoup.com. Studies have shown that LXR activation by GW3965 can reduce atherosclerotic lesions in ApoE−/− mice and promote cholesterol efflux from macrophages within these lesions, leading to plaque regression nih.gov. GW3965 also effectively reduces the activity and inhibits the adhesion of foamy macrophages in vitro oup.com.

Data from studies on the effect of GW3965 on gene expression in the context of atherosclerosis show significant upregulation of key transporters:

| Gene | Tissue/Cell Type (Mouse) | Fold Increase (GW3965 vs. Vehicle) | Reference |

| ABCA1 mRNA | Liver | 2-fold | ahajournals.org |

| ABCG1 mRNA | Liver | 3-fold | ahajournals.org |

| ABCA1 mRNA | Small Intestine | 14-fold | ahajournals.org |

| ABCG1 mRNA | Small Intestine | 7-fold | ahajournals.org |

| ABCA1 | Atherosclerotic Aortas | Significant Induction | pnas.org |

| ABCG1 | Atherosclerotic Aortas | Significant Induction | pnas.org |

In a glioblastoma mouse model, GW3965 strongly induced ABCA1 expression and reduced LDLR expression, which was associated with significant tumor growth inhibition and increased apoptosis medchemexpress.comglpbio.commedchemexpress.com.

GW3965 significantly promotes reverse cholesterol transport (RCT) both in vitro and in vivo targetmol.comahajournals.org. This is primarily achieved through the upregulation of cholesterol transporter genes, particularly ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1) medchemexpress.comglpbio.comselleckchem.comrndsystems.comtocris.comtargetmol.comselleck.co.jpbiosynth.comahajournals.orgpnas.orgmedchemexpress.comapexbt.comresearchgate.netnih.govbmj.comelifesciences.org. For instance, in wild-type mice, GW3965 treatment increased ABCA1 mRNA expression by 2-fold and ABCG1 by 3-fold in the liver, and even more dramatically in the small intestine (ABCA1 by 14-fold, ABCG1 by 7-fold) ahajournals.org. In apoB/CETP double transgenic mice, GW3965 also significantly upregulated ABCA1 (2.5-fold) and ABCG1 (2.7-fold) in the liver ahajournals.org. GW3965 has been shown to stimulate ABCA1 expression in macrophages preloaded with modified LDL in vitro, suggesting its ability to promote cholesterol efflux from highly lipid-loaded cells within atherosclerotic lesions pnas.org. In THP1 cells, GW3965 induced cholesterol efflux with an EC50 of 0.01 µM selleckchem.com.

GW3965 HCl has been shown to elevate circulating levels of high-density lipoprotein (HDL) cholesterol selleckchem.comrndsystems.comtocris.comapexbt.comresearchgate.netnih.govnih.gov. In mice, a dose of 10 mg/kg of GW3965 upregulated ABCA1 expression by 8-fold and resulted in a 30% increase in circulating HDL levels selleckchem.comtargetmol.comselleck.co.jp. Oral treatment of C57BL/6 mice with 10 mg/kg GW3965 HCl increased plasma HDL cholesterol concentrations by 30% and enhanced ABCA1 expression in the small intestine and peripheral macrophages apexbt.com. Another study demonstrated a significant 48% elevation of plasma HDL cholesterol levels in wild-type mice with no change in plasma triglycerides, primarily driven by the induction of intestinal ABCA1 expression nih.gov. This increase in HDL cholesterol was observed even in mice lacking hepatic ABCA1, highlighting the importance of intestinal ABCA1 in this effect nih.gov.

LXR ligands, including GW3965, have been shown to inhibit platelet aggregation and calcium mobilization stimulated by collagen or C-reactive protein (CRP) medchemexpress.comtargetmol.comhzhxbio.commedchemexpress.comnih.gov. In vitro, GW3965 (at 1 or 5 µM) displayed a minor inhibitory effect on fibrinogen binding and P-selectin exposure when platelets were stimulated with 1 µg/mL CRP; however, at higher concentrations (10 µM), it significantly reduced the levels of fibrinogen and P-selectin on the platelet surface medchemexpress.comtargetmol.comhzhxbio.commedchemexpress.com. In vivo, GW3965 (2 mg/kg, intravenously) increased bleeding time and modulated platelet thrombus formation in mice medchemexpress.comtargetmol.comhzhxbio.commedchemexpress.comnih.gov. These findings suggest that GW3965 can inhibit platelet aggregation induced by various agonists, with greater potency when platelets are stimulated through GPVI nih.gov.

Diabetes and Insulin (B600854) Resistance

GW3965 HCl influences glucose and lipid metabolism glpbio.comcaymanchem.combiosynth.comcaymanchem.com. It has been investigated for its potential in diabetes research due to its role in modulating glucose levels biosynth.com.

Pharmacological LXR activation by GW3965 has been shown to improve glucose tolerance and insulin sensitivity in murine models of diet-induced obesity and insulin resistance nih.govub.eduglpbio.comuu.nloup.com. Studies in db/db mice, a model for type 2 diabetes, demonstrated that administration of GW3965 for 12 weeks significantly reversed the deterioration of glucose tolerance test (GTT), area under the curve of glucose levels (AUCg), and homeostasis model assessment for insulin resistance (HOMA-IR) index nih.gov. Similar improvements in glucose tolerance and insulin sensitivity were observed in ob/ob mice treated with GW3965 nih.gov.

Data illustrating the improvement in glucose tolerance and insulin sensitivity in db/db mice treated with GW3965:

| Parameter | Group (20 weeks of age) | Baseline (Mean ± SD) | 12 Weeks Post-Treatment (Mean ± SD) | Reference |

| Glucose Tolerance Test | db/db | Deteriorated | Significantly Reversed by GW3965 | nih.gov |

| AUCg | db/db | Deteriorated | Significantly Reversed by GW3965 | nih.gov |

| HOMA-IR Index | db/db | Deteriorated | Significantly Reversed by GW3965 | nih.gov |

Attenuation of Diabetic Cardiomyopathy (DCM)

GW3965 HCl has demonstrated cardioprotective effects against diabetic cardiomyopathy (DCM) in preclinical models, specifically in type 2 diabetic db/db mice. nih.govresearchgate.net Treatment with GW3965 HCl significantly attenuated myocardial dysfunction and adverse structural remodeling, including myocardial fibrosis and increased apoptosis, observed in diabetic db/db mice. nih.gov Mechanistically, this attenuation was linked to a reduction in oxidative/nitrative stress and inflammatory responses within the diabetic myocardium. nih.gov The inhibition of reactive oxygen species (ROS)/reactive nitrogen species (RNS) and inflammatory pathways is considered a crucial mechanism underlying the LXR agonist-mediated cardioprotection against DCM. nih.gov

Modulation of Akt and MAP Kinase Pathways in Diabetic Conditions

In diabetic conditions, GW3965 HCl has been shown to ameliorate the impairment of the insulin/Akt signaling pathway and mitigate the diabetes-induced activation of mitogen-activated protein (MAP) kinases. nih.gov Studies in the myocardium of db/db mice revealed that GW3965 HCl treatment significantly restored Akt activation, specifically serine 473 phosphorylation, which was otherwise impaired. nih.gov Furthermore, GW3965 HCl effectively inhibited the diabetes-induced phosphorylation of p38 MAP kinase and c-Jun N-terminal kinase (JNK) without altering their total protein levels. nih.gov These findings suggest that LXR activation by GW3965 HCl contributes to the alleviation of DCM, at least in part, by modulating the Akt and MAP kinase pathways in type 2 diabetes. nih.gov

Table 1: Modulation of Key Signaling Pathways by GW3965 HCl in Diabetic Myocardium

| Pathway/Protein | Diabetic Condition (Untreated) | GW3965 HCl Treatment Effect | Reference |

| Akt Phosphorylation (Serine 473) | Impaired | Significantly Restored | nih.gov |

| p38 MAPK Phosphorylation | Increased | Significantly Inhibited | nih.gov |

| JNK Phosphorylation | Increased | Significantly Inhibited | nih.gov |

Correction of Glucose-Mediated Dysfunction in Retinopathy Models

Activation of Liver X Receptors by GW3965 HCl may correct glucose-mediated dysfunction and improve diabetic retinopathy (DR). arvojournals.org In in vitro models using 661W murine cone cells and ARPE-19 human retinal pigment epithelial (RPE) cells cultured under high glucose (30 mM) conditions, GW3965 HCl demonstrated a corrective effect. arvojournals.org High glucose exposure led to a reduction in LXR-β expression, which was subsequently corrected by GW3965 HCl treatment. arvojournals.org Moreover, the increased expression of inducible nitric oxide synthase (iNOS) protein, observed under high glucose conditions, was reversed by GW3965 HCl. arvojournals.org Concurrently, Mas-1 protein expression, which was reduced in the presence of high glucose, was corrected by GW3965 HCl in both cell types. arvojournals.org

In in vivo studies, diabetic DBA/2J mice induced with streptozotocin (B1681764) and treated with GW3965 HCl for 12 weeks showed a significant reduction of 50% in the number of acellular capillaries in the retina. arvojournals.org This suggests that LXR agonists, by activating the protective arm of the Renin-Angiotensin System (RAS) through components like Mas1, could represent a novel therapeutic target for diabetic retinopathy. arvojournals.org

Table 2: Effects of GW3965 HCl on Retinal Dysfunction Markers in High Glucose Models

| Marker/Parameter | High Glucose Condition (Untreated) | GW3965 HCl Treatment Effect | Reference |

| LXR-β Expression | Reduced | Corrected | arvojournals.org |

| iNOS Protein Expression | Increased | Reversed | arvojournals.org |

| Mas-1 Protein Expression | Reduced | Corrected | arvojournals.org |

| Acellular Capillaries (in vivo) | Increased | 50% Reduction | arvojournals.org |

Hypertension and Vascular Reactivity

GW3965 HCl has been shown to reduce angiotensin II (Ang II)-mediated increases in blood pressure and influence vascular reactivity. tocris.comrndsystems.comapexbt.comabmole.comnih.gov Studies in hypertensive rat models (DOCA-Salt induced hypertension) demonstrated that GW3965 HCl treatment reduced systolic blood pressure. nih.govresearchgate.net The compound's ability to decrease Ang II-mediated vasopressor responses, alongside a trend toward reduced Angiotensin II Receptor (ATR) gene expression, indicates its potential to affect vascular reactivity. apexbt.comabmole.comnih.gov

Reduction of Angiotensin II-Mediated Pressor Responses

GW3965 HCl effectively reduces angiotensin II (Ang II)-mediated pressor responses in Sprague-Dawley rats. caymanchem.comtocris.comrndsystems.comapexbt.comabmole.comabcam.comnih.gov The administration of GW3965 HCl blunted the vasopressor effect induced by Ang II, with statistically significant differences observed at doses of 0.3 µg/kg and 3 µg/kg. abmole.com This reduction in pressor response was also associated with a trend toward decreased Angiotensin II Receptor (ATR) gene expression. nih.gov

Impact on Vascular Contractile Activity

In hypertensive rat models, GW3965 HCl treatment improved the impairment in vascular contractile activity. nih.govresearchgate.net While acetylcholine-induced endothelium-dependent and sodium nitroprusside-induced endothelium-independent vasorelaxations were decreased in hypertensive rats and not directly affected by GW3965 HCl, the compound did influence vasoconstriction. nih.govresearchgate.net Specifically, KCl and phenylephrine (B352888) (Phe)-induced vasocontractions, which were reduced in hypertensive groups, were increased following GW3965 HCl treatment. nih.govresearchgate.net Furthermore, GW3965 HCl treatment enhanced plasma nitrite (B80452) levels in normotensive rats. nih.govresearchgate.net

Table 3: Influence of GW3965 HCl on Vascular Contractile Activity in Hypertensive Rats

| Vascular Response | Hypertensive Condition (Untreated) | GW3965 HCl Treatment Effect | Reference |

| Systolic Blood Pressure | Increased | Reduced | nih.govresearchgate.net |

| KCl-induced Vasocontraction | Reduced | Increased | nih.govresearchgate.net |

| Phenylephrine-induced Vasocontraction | Reduced | Increased | nih.govresearchgate.net |

| Plasma Nitrite Levels (Normotensive) | - | Enhanced | nih.govresearchgate.net |

Anti-cancer Research

Cell Cycle Arrest

GW3965 HCl demonstrates a notable ability to induce cell cycle arrest in various cancer cell lines, a critical mechanism for inhibiting uncontrolled cell proliferation. In pancreatic ductal adenocarcinoma (PDAC) cells, GW3965 HCl treatment has been shown to arrest cells in the G1/G0 phase of the cell cycle and strongly inhibit BrdU incorporation, which is a measure of S-phase transition. plos.org This cell cycle arrest is observed to occur via targeting the ATF4/TXNIP/REDD1/mTOR axis, irrespective of AMPK activation. frontiersin.orgnih.govnih.gov

In hepatocellular carcinoma (HCC) cells, LXRα activation by GW3965 HCl downregulates the expression of Forkhead box protein M1 (FOXM1), a transcription factor that regulates genes involved in cell cycle progression, thereby inducing cell cycle arrest. frontiersin.org Similarly, in colorectal cancer (CRC) models, GW3965 HCl induces cell cycle arrest at the G1/S phase. frontiersin.orgnih.gov In breast cancer cells, GW3965 HCl can block proliferation by downregulating cell-cycle- and growth-associated genes. uib.no Furthermore, studies have shown that GW3965 HCl can inhibit cell growth and arrest the cell cycle at the G1/S boundary in several cell types, including RWPE1, THP1, SNU16, LNCaP, and HepG2 cells. nih.gov

The molecular mechanisms often involve the downregulation of key proteins responsible for G1-S transition and growth factor receptors. For instance, in PDAC cells, GW3965 HCl downregulates the expression of Epidermal Growth Factor Receptor (EGFR) and its transcriptional target SKP2 (S-phase–associated kinase protein-2). plos.orgfrontiersin.orgnih.gov

Observed Cell Cycle Arrest Effects of GW3965 HCl

| Cancer Type / Cell Line | Cell Cycle Phase Arrest | Key Molecular Mechanisms / Targets | References |

| Pancreatic Cancer (PDAC) cells (BxPC-3, MIA-PaCa-2, PANC-1) | G1/G0 phase, G1/S boundary | Downregulation of EGFR, SKP2; Targeting ATF4/TXNIP/REDD1/mTOR axis; Inhibition of PCNA, p-S6K1 | plos.orgfrontiersin.orgnih.govnih.gov |

| Colorectal Cancer (CRC) | G1/S phase | - | frontiersin.orgnih.gov |

| Hepatocellular Carcinoma (HCC) cells | Cell cycle arrest | Downregulation of FOXM1; HULC/miR-134-5p/FOXM1 axis | frontiersin.org |

| Breast Cancer cells | Cell cycle arrest | Downregulation of cell-cycle and growth-associated genes | uib.no |

| Various cell types (RWPE1, THP1, SNU16, LNCaP, HepG2) | G1/S boundary | Associated with elevated lipogenic activity | nih.gov |

| Gefitinib-resistant Non-Small Cell Lung Carcinoma (NSCLC) cells (HCC827/GR-8-2) | G1 phase, S phase arrest | - | oncotarget.com |

Synergistic Effects with Other Anti-cancer Agents

GW3965 HCl has demonstrated significant synergistic effects when combined with various anti-cancer agents, enhancing their therapeutic efficacy and potentially overcoming drug resistance.

In non-small cell lung carcinoma (NSCLC), GW3965 HCl has been reported to possess a synergistic effect in overcoming gefitinib (B1684475) resistance in gefitinib-resistant lung cancer cells (e.g., HCC827/GR-8-2). frontiersin.orgoncotarget.com This synergy is achieved by inhibiting Nuclear factor kappa B (NF-κB) and promoting apoptosis, where GW3965 HCl alone might not have a significant effect. frontiersin.orgoncotarget.com The combination markedly decreases gefitinib-resistant cell growth and increases gefitinib-induced apoptosis and cell cycle arrest. oncotarget.com

In pancreatic cancer, GW3965 HCl cooperates with gemcitabine (B846) to block proliferation in pancreatic cancer cell lines (BxPC-3, MIA-PaCa-2, and PANC-1) to a greater extent than either treatment alone. plos.orgfrontiersin.org This combination inhibited the expression of G1-S phase regulatory protein and promoted apoptosis in a dosage-dependent manner in KRAS mutated PDAC cells. frontiersin.org

Furthermore, GW3965 HCl has shown synergistic effects with BH3 mimetics, such as Navitoclax (ABT-263), by downregulating Bcl-2 expression levels in various cancers, including breast, colon, lung, and glioblastoma, as confirmed in both in vitro and in vivo studies. selleckchem.comfrontiersin.orgnih.gov In combination with gamitrinib, LXR623 (another LXR agonist) synergistically reduced the proliferation of cancer cells by promoting apoptosis via upregulating Bax and downregulating Bcl-2, and also inhibited the expression of Tumor Necrosis Factor Receptor-associated Protein 1. frontiersin.org

Synergistic Effects of GW3965 HCl with Anti-cancer Agents

| Co-Agent | Cancer Type / Cell Line | Observed Synergistic Effect | Key Molecular Mechanisms / Targets | References |

| Gefitinib | Non-Small Cell Lung Carcinoma (NSCLC) (HCC827/GR-8-2) | Overcomes gefitinib resistance; Increased apoptosis and cell cycle arrest; Decreased cell proliferation | Inhibition of NF-κB; Reduction of vimentin (B1176767) expression | frontiersin.orgoncotarget.com |

| Gemcitabine | Pancreatic Cancer (PDAC) (BxPC-3, MIA-PaCa-2, PANC-1) | Enhanced inhibition of proliferation; Promotion of apoptosis | Inhibition of G1-S phase regulatory protein | plos.orgfrontiersin.org |

| BH3 mimetics (e.g., Navitoclax/ABT-263) | Breast, Colon, Lung, Glioblastoma | Reduced tumor growth; Enhanced apoptosis | Downregulation of Bcl-2 expression | selleckchem.comfrontiersin.orgnih.gov |

| Gamitrinib (with LXR623) | Various cancers | Reduced proliferation; Promoted apoptosis | Upregulation of Bax, downregulation of Bcl-2; Inhibition of Tumor Necrosis Factor Receptor-associated Protein 1 | frontiersin.org |

Impact on Tumor Immunity and NK Cell Cytotoxicity

GW3965 HCl, through its activation of Liver X Receptors (LXRs), plays a role in modulating tumor immunity and enhancing Natural Killer (NK) cell cytotoxicity. LXR activation by GW3965 HCl and LXR-623 agonists has been shown to enhance NK cell-cytotoxicity activity in multiple myeloma cells. frontiersin.orgresearchgate.netresearchgate.net This effect is mediated by the upregulation of NKG2D ligands, specifically MHC class I polypeptide-related sequence-A (MICA) and MHC class I polypeptide-related sequence-B (MICB). frontiersin.orgresearchgate.netresearchgate.net LXR activation also alters intracellular cholesterol levels, promotes ABCA1 expression, facilitates cholesterol efflux, and inhibits the degradation and recycling of cholesterol by MICB. frontiersin.orgresearchgate.net

Beyond NK cell activity, LXR agonists like GW3965 HCl have been reported to deplete Myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME), which are known for their immunosuppressive effects. frontiersin.orgbiorxiv.org This depletion of MDSCs can sensitize non-small cell lung carcinoma (NSCLC) to radiotherapy, promoting radiosensitization. frontiersin.orgbiorxiv.org Studies in glioblastoma models have also shown that GW3965 HCl, particularly when delivered via synthetic high-density lipoprotein (sHDL) nanodiscs, can significantly increase the infiltration of cytotoxic CD8+ T-cells and helper CD4+ T-cells into the tumor, indicating an improved antitumor immune response. biorxiv.org

Pancreatic Cancer Progression Modulation

GW3965 HCl exhibits significant potential in modulating the progression of pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC). Studies have demonstrated that GW3965 HCl reduces cell viability, inhibits proliferation, stimulates cell death, and suppresses colony formation in PDAC cell lines such as MIA PaCa-2 and BxPC3. nih.gov These in vitro activities translate to significant inhibition of xenograft tumor growth in vivo. nih.gov

The antiproliferative effects of GW3965 HCl in PDAC cells are linked to its ability to induce cell cycle arrest, primarily at the G1 phase. plos.orgfrontiersin.orgnih.gov Molecularly, GW3965 HCl inhibits the expression of genes involved in pancreatic cancer proliferation, such as proliferating cell nuclear antigen (PCNA), and downregulates p-S6K1. frontiersin.orgnih.gov It also induces apoptosis and upregulates ATF4 and TXNIP. frontiersin.orgnih.gov The compound has been observed to induce cell cycle arrest by targeting the ATF4/TXNIP/REDD1/mTOR axis, independent of AMPK activation. frontiersin.orgnih.govnih.gov Additionally, GW3965 HCl and T0901317 (another LXR agonist) inhibit the proliferation of PDAC cells (BxPC-3, MIA-PaCa-2, and PANC-1) by downregulating the expression of EGFR and its transcriptional target SKP2. plos.orgfrontiersin.orgnih.gov

Colorectal Cancer (CRC) Tumorigenesis Inhibition

GW3965 HCl has shown inhibitory effects on colorectal cancer (CRC) tumorigenesis. It is reported to induce caspase-dependent apoptosis in Apcmin/+ mice and AOM-/DSS-Treated Mice in vivo. frontiersin.orgnih.gov Furthermore, GW3965 HCl induces cell cycle arrest at the G1/S phase and inhibits CRC tumorigenesis in xenograft animal models. frontiersin.orgnih.gov

LXR activation in colorectal cancer cells can induce apoptosis and inhibit cell proliferation, angiogenesis, and metastasis. nih.gov LXRs are also observed to bind to β-catenin and mediate the expression of β-catenin target genes like c-myc. nih.gov The activation of LXRβ by agonists such as T0901317 is strongly associated with truncated RXRα and contributes to the inhibition of cell proliferation in CRC. frontiersin.orgnih.gov GW3965, along with T0901317 and 22[R]-HC, activates LXRs, which further inhibits proliferation, induces apoptosis and cell cycle arrest, and reduces the expression of S-phase–associated kinase protein-2 (Skp2). nih.gov

Hepatocellular Carcinoma (HCC) Research

Research into hepatocellular carcinoma (HCC) has highlighted the role of GW3965 HCl in modulating cancer cell behavior. Activation of LXRα by GW3965 HCl and T0901317 has been reported to downregulate the expression of FOXM1 (Forkhead box protein M1) and induce cell cycle arrest in HCC cells. frontiersin.org FOXM1 is a transcription factor that regulates genes involved in cell cycle progression and promotes HCC progression, making it a potential therapeutic target. frontiersin.org

A novel mechanism of LXR-activated tumor suppression in HCC cells involves the lncRNA/miRNA/mRNA axis. frontiersin.org Specifically, activated LXRα downregulates the expression of lncRNA highly upregulated in liver cancer (HULC), which in turn upregulates the expression levels of its miRNA target, miR-134-5p. frontiersin.org The upregulation of miR-134-5p then inhibits FOXM1 mRNA levels via the HULC/miR-134-5p/FOXM1 axis, contributing to the anticancer effects. frontiersin.org

Acute Myeloid Leukemia (AML) and T-Acute Lymphoblastic Leukemia (T-ALL) Studies

Studies have investigated the potential of GW3965 HCl in the context of acute myeloid leukemia (AML) and T-acute lymphoblastic leukemia (T-ALL). In AML, the combination of GW3965 with bexarotene, a rexinoid (Retinoid X Receptor (RXR) agonist), has been shown to induce potent differentiation and cytotoxicity in AML cell lines and primary human AML cells. nih.gov Importantly, this combination did not affect normal progenitor cells, suggesting a selective therapeutic window. nih.gov This indicates that RXR/LXR-regulated gene expression, which is typically deregulated in AML cells, can be therapeutically targeted. nih.gov

In T-ALL cells, specifically Jurkat and SupT1 cell lines, GW3965 has been reported to upregulate the levels of Suppressor of cytokine signaling 3 (SOCS3). researchgate.net This upregulation is associated with the promotion of apoptosis and inhibition of proliferation and colony formation in these T-ALL cells. researchgate.net

Challenges and Considerations in Gw3965 Hcl Research

Potential Off-Target Effects (e.g., Pregnane X Receptor (PXR) cross-reactivity)

A crucial consideration in the development of nuclear receptor agonists is their specificity. Off-target activation of other receptors can lead to unintended biological effects, complicating the interpretation of research findings and potentially causing adverse outcomes. In the context of LXR agonists, cross-reactivity with other nuclear receptors like the Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR) is a known issue for some compounds.

For instance, the widely used LXR agonist T0901317 demonstrates activity on several other nuclear receptors, including acting as an agonist for FXR and PXR. nih.gov This promiscuity limits its utility in studies aiming to isolate LXR-specific effects. nih.gov In contrast, GW3965 is recognized for being significantly more specific to LXRα and LXRβ. nih.gov While this enhanced specificity is a major advantage, the potential for subtle or context-dependent off-target effects cannot be entirely dismissed, and rigorous control experiments remain essential in research applications. nih.gov

Tissue-Specific Responses and Differential Gene Regulation

The physiological outcomes of LXR activation by GW3965 are highly dependent on the tissue context, leading to differential gene regulation across various cell types. This tissue specificity presents both a challenge for predicting systemic effects and an opportunity for developing more targeted therapies.

In vivo studies have demonstrated that systemic administration of GW3965 significantly increases the expression of LXR target genes in both the liver and the small intestine. drugbank.com However, the response profile is not uniform. For example, GW3965 treatment in rats was found to decrease the gene expression of angiotensin II receptors in mesenteric arteries, contributing to a blunted vasopressor response, an effect specific to the vascular tissue. nih.govresearchgate.net

Furthermore, species and cell-type specificity is evident. In human macrophages, GW3965 induces the expression of the LXRα gene itself, creating a positive feedback loop that may amplify the response to LXR activation. This self-regulation, however, was not observed in human hepatocytes, adipocytes, or in any murine cell lines or tissues examined, highlighting a distinct regulatory mechanism in human immune cells. This differential activity underscores the complexity of predicting the compound's effects across different biological systems.

Table 1: Examples of Tissue-Specific Gene and Physiological Regulation by GW3965

| Tissue/Cell Type | Species | Effect of GW3965 Administration | Finding |

|---|---|---|---|

| Liver & Small Intestine | Mouse | Increased LXR target gene expression | Demonstrates systemic in vivo activity in key metabolic tissues. drugbank.com |

| Human Macrophages | Human | Induction of LXRα gene expression | Suggests a positive feedback mechanism specific to these human immune cells. |

| Human Hepatocytes & Adipocytes | Human | No induction of LXRα gene expression | Highlights the cell-specific nature of LXRα self-regulation. |

| Mesenteric Arteries | Rat | Decreased Angiotensin II receptor gene expression | Contributes to reduced pressor responses, indicating a vascular-specific effect. nih.govresearchgate.net |

Adverse Effects on Hepatic Lipid Metabolism (e.g., increased hepatic fat, lipotoxicity)

The most significant hurdle for the therapeutic application of systemic LXR agonists like GW3965 is their potent effect on hepatic lipid metabolism. While LXR activation is beneficial for promoting cholesterol efflux from peripheral cells, its action in the liver stimulates de novo lipogenesis (the synthesis of new fatty acids).

This leads to a substantial increase in the synthesis and accumulation of triglycerides in the liver, a condition known as hepatic steatosis or fatty liver. drugbank.comresearchgate.net Studies in animal models consistently show that treatment with GW3965 results in significantly increased hepatic triglyceride content. drugbank.com This effect is a direct consequence of LXRα-mediated activation of lipogenic genes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). The resulting accumulation of fat can lead to lipotoxicity, impairing hepatocyte function and potentially promoting liver damage. This deleterious side effect has largely prevented the clinical development of systemic LXR agonists for chronic diseases like atherosclerosis. researchgate.net

Formulation and Delivery Challenges for In Vivo Applications

Given the adverse hepatic effects associated with systemic administration, a major challenge in GW3965 research is the development of effective formulation and delivery strategies for in vivo applications. The goal is to direct the compound to target tissues, such as atherosclerotic plaques within blood vessels, while minimizing exposure to the liver.

To address this, researchers are exploring advanced drug delivery systems. One promising approach involves encapsulating GW3965 into targeted nanoparticles. nih.gov For example, nanoparticles designed to specifically target atherosclerotic lesions have been used to deliver GW3965. nih.gov This method was shown to enhance the desired anti-atherogenic effects, such as increasing cholesterol efflux from macrophages within the plaque, while simultaneously avoiding the adverse effects on hepatic lipid metabolism typically seen with the free compound. nih.gov Such targeted delivery systems could potentially uncouple the therapeutic benefits of LXR activation in peripheral tissues from the detrimental lipogenic effects in the liver. However, challenges related to the stability, scalability, and long-term safety of these nanoparticle formulations remain areas of active investigation. nih.gov

Future Research Directions and Therapeutic Outlook

Elucidation of Novel LXR-Mediated Pathways and Target Genes

Future research aims to comprehensively map the full spectrum of LXR-mediated pathways and identify novel target genes beyond their well-established roles in lipid metabolism and cholesterol homeostasis. LXRs are known to regulate genes involved in immune responses and inflammation, and further studies are warranted to fully characterize these roles. citeab.comtcichemicals.comnih.govuni-freiburg.de Investigations are focusing on how LXR activation influences various cellular processes, including inflammation and innate immunity, by controlling specific target genes. tcichemicals.com

Advanced genomic techniques, such as Chromatin Immunoprecipitation with sequencing (ChIP-Seq), are crucial for defining LXR subtype-selective cistromes and understanding the dynamic binding of LXRα and LXRβ to gene promoters across the entire genome. iiab.me Studies have shown that LXR agonists can increase the occupancy of LXRα at target gene promoters, mediated by both increased LXRα gene expression and an extended half-life of the agonist-bound LXRα protein. iiab.me Furthermore, emerging research indicates that LXRs can act not only as ligand-dependent activators but also as ligand-dependent repressors for a subset of genes, a mechanism that requires further elucidation. nih.gov The differential regulation of gene expression by LXR ligands can vary depending on the tissue or cell type, and different LXR ligands may exhibit overlapping yet distinct gene expression profiles within the same tissue, highlighting the complexity and potential for precision medicine. mims.com

Development of Tissue-Specific LXR Modulators with Improved Safety Profiles

A significant challenge in translating systemic LXR agonists like GW3965 HCl into clinical applications has been the induction of hepatic lipogenesis, leading to elevated plasma triglyceride levels and hepatic steatosis in preclinical models. citeab.comnih.govwikipedia.orgchem960.comuni-freiburg.de Consequently, a key future research direction is the development of highly selective LXR modulators (SLiMs) that can selectively activate LXRs in specific tissues or cell types without inducing undesirable systemic metabolic side effects. nih.govchem960.comuni-freiburg.denih.gov

Efforts are concentrated on designing LXRβ-selective agonists, as LXRα is predominantly involved in hepatic lipogenesis. wikipedia.orguni-freiburg.de Researchers are also exploring tissue-selective agonists, such as gut-specific LXR agonists, to achieve targeted therapeutic effects. nih.govwikipedia.org Structure-guided drug design is facilitating the development of compounds that can dissociate the anti-inflammatory transrepression activity of LXRs from their lipogenic transactivation effects. nih.gov For instance, certain synthetic LXR agonists are being developed that can reduce atherosclerosis without inducing hepatic lipogenic gene expression. uni-freiburg.de

Investigation of Combination Therapies with GW3965 HCl

Future research is actively exploring the potential of GW3965 HCl in combination therapies to enhance therapeutic efficacy and overcome drug resistance in various disease contexts, particularly in cancer. mims.com GW3965 HCl has demonstrated synergistic effects when combined with other therapeutic agents. For example, in preclinical models of basal-like breast cancer, combination treatments with GW3965 and the platinum-based chemotherapy drug carboplatin (B1684641) significantly reduced tumor proliferation. citeab.combidd.group

In hepatocellular carcinoma (HCC), combination therapy involving GW3965 and sorafenib (B1663141) has shown effective killing of primary HCC cells, even in cases of sorafenib resistance, by cooperatively targeting various pathways, including the inhibition of cell cycle promoters. uni-freiburg.de GW3965 has also been reported to exhibit synergistic effects with BH3 mimetics by downregulating Bcl-2 expression levels in various cancers, including breast, colon, lung, and glioblastoma. farmaciaclemente.itmims.com Furthermore, GW3965 has shown promise in overcoming gefitinib (B1684475) resistance in lung cancer cells by inhibiting NF-κB. mims.com Beyond direct anti-tumor effects, GW3965 has been observed to deplete myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, thereby promoting radiosensitization in non-small cell lung carcinoma and enhancing tumor immunity. mims.comcaymanchem.com

The following table summarizes some key findings on combination therapies involving GW3965 HCl:

| Combination Therapy | Disease Model | Key Findings | Reference |

| GW3965 + Carboplatin | Basal-like Breast Cancer (in vivo) | Significantly reduced relative tumor volume compared to carboplatin alone. | bidd.group |

| GW3965 + Sorafenib | Hepatocellular Carcinoma (in vitro, patient-derived) | Effectively killed tumor cells, reduced cell viability, inhibited cell cycle promoters. | uni-freiburg.de |

| GW3965 + BH3 Mimetics (e.g., Navitoclax) | Various Cancers (Breast, Colon, Lung, Glioblastoma) | Synergistic effects by downregulating Bcl-2 expression, promoting apoptosis. | farmaciaclemente.itmims.com |

| GW3965 + Gefitinib | Gefitinib-resistant Lung Cancer | Overcame resistance by inhibiting NF-κB. | mims.com |

| GW3965 + Radiotherapy | Glioblastoma (in vivo) | Increased median survival of tumor-bearing mice. | caymanchem.com |

Exploration of GW3965 HCl in Emerging Disease Areas

The therapeutic potential of GW3965 HCl extends beyond its traditional applications, with ongoing research exploring its utility in several emerging disease areas.

Neurodegenerative Diseases: LXRs and their agonists are being investigated as potential therapeutic targets for neurodegenerative conditions like Alzheimer's disease (AD) and glioblastoma. tcichemicals.comguidetopharmacology.org GW3965 HCl has shown promise by modulating cholesterol metabolism, reducing neuroinflammation, and promoting the proteolytic degradation of amyloid-beta (Aβ) in AD models. guidetopharmacology.orgacs.org In glioblastoma, GW3965 HCl promotes cell death, induces apoptosis, and increases ABCA1 expression while reducing LDLR expression, leading to significant tumor growth inhibition. nih.govinvivochem.cn It has been shown to induce an increase in neuroactive steroids in the spinal cord, cerebellum, and cerebral cortex of diabetic animals, associated with increased myelin basic protein expression. nih.govinvivochem.cn

Inflammatory Disorders: Beyond atherosclerosis, LXR agonists are attractive candidates for treating a range of chronic inflammatory diseases. By inhibiting the expression of pro-inflammatory cytokines and chemokines, GW3965 HCl and other LXR agonists could potentially reduce inflammation and tissue damage in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders like multiple sclerosis. idrblab.netnih.govguidetopharmacology.org

Antibacterial Applications: A novel and unexpected area of research for GW3965 HCl is its antibacterial activity. It has been identified as an inhibitor that targets the ferrous iron transport protein FeoB in Staphylococcus aureus, effectively inhibiting FeoB enzyme activity, bacterial growth, and virulence factor expression. nih.govwikipedia.orgnih.govidrblab.net This discovery suggests a potential for GW3965 HCl in developing next-generation antibacterial therapies, including against multidrug-resistant strains. wikipedia.orgidrblab.net

Application of Advanced Research Technologies (e.g., Omics, AI)

The future of research on GW3965 HCl and LXR modulation will heavily rely on advanced research technologies to accelerate discovery and deepen mechanistic understanding.

Omics Technologies: Transcriptomics, proteomics, and metabolomics are being employed to provide comprehensive insights into the biological effects of LXR activation. These technologies help identify novel biomarkers of LXR activation, characterize complex gene expression profiles, and reveal changes in cellular metabolism. iiab.memims.com For example, global metabolomics has been used to reveal the suppression of gluconeogenesis, free fatty acids, and pro-inflammatory metabolites following LXR modulation. medchemexpress.com Future studies using ChIP-sequencing in human macrophages will be useful to define LXR subtype-selective cistromes and understand their dynamics across the genome. iiab.me

Artificial Intelligence (AI) and Machine Learning: AI and machine learning are increasingly being integrated into drug discovery platforms to accelerate the identification of promising LXR agonist candidates. citeab.commims.comnih.gov These technologies can analyze large datasets, predict drug-target interactions with greater precision, and optimize molecules for desired properties. mims.comnih.gov High-throughput screening combined with AI-based modeling is expected to significantly accelerate the development of additional LXR ligands. citeab.com

Advanced Cell Culture Models: The use of 3D cell culture models, such as spheroids and organoids, is streamlining the drug screening process for LXR agonists, offering more physiologically relevant systems for evaluating compound efficacy and mechanisms of action. citeab.com

Q & A